molecular formula C14H18O3 B1608951 Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate CAS No. 54957-66-3

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate

Cat. No.: B1608951
CAS No.: 54957-66-3
M. Wt: 234.29 g/mol
InChI Key: FQZYAOSIMPAQNW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is an organic compound with the molecular formula C14H18O3 It is a derivative of propanoic acid and features a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 4-isopropylbenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of ethyl 3-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-3-phenylpropanoate: Lacks the propan-2-yl substitution on the phenyl ring, leading to different reactivity and applications.

    Ethyl 3-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate: Contains an additional oxygen atom in the propan-2-yl group, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYAOSIMPAQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374809
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54957-66-3
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (2.4 grams) and 4.5 grams of dimethyl carbonate are suspended in 150 ml of ether. 8.1 grams of p-isopropylacetophenone is gradually dropped thereinto under heating to reflux, then a small amount of ethanol is added thereto, heated to reflux for one hour, cooled, and the reaction is stopped by the addition of 20 ml of ethanol. The mixture is poured into ice water and extracted with ether. The ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate and ether is evaporated therefrom. The resulting oil is purified by distillting in vacuo to give 6.5 grams of colorless oily product, b.p. 80° C./5 mmHg.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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